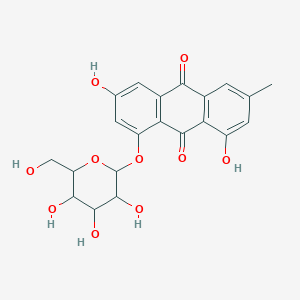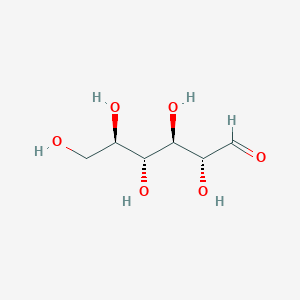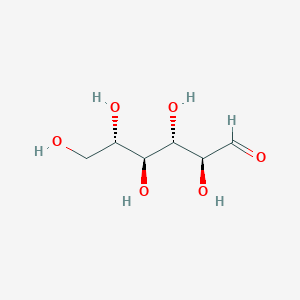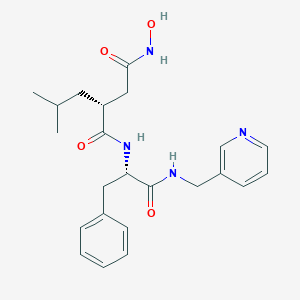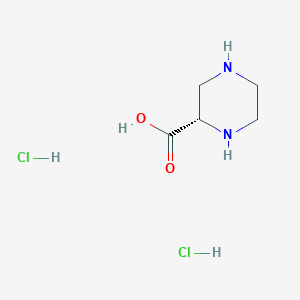![molecular formula C8H9ClN2O B117881 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride CAS No. 146979-78-4](/img/structure/B117881.png)
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is an organic compound that is widely used in scientific research. It is a carbonyl chloride derivative of 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole and is also known as MTPC. This compound has a wide range of applications in the field of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is not well understood. However, it is known to react with nucleophiles such as amines and alcohols to form carbamates and esters. These reactions are widely used in the synthesis of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride in lab experiments include its high yield and purity, as well as its wide range of applications. However, its limitations include the need for careful handling due to its reactivity with nucleophiles.
Direcciones Futuras
There are several future directions for the use of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride in scientific research. One direction is the synthesis of new inhibitors of DPP-IV for the treatment of type 2 diabetes. Another direction is the synthesis of new biologically active compounds using this compound as a building block. Additionally, the use of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride in the synthesis of new materials with unique properties is also an area of future research.
Conclusion:
In conclusion, 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is a valuable compound in scientific research. Its synthesis method has been optimized and it has a wide range of applications in the field of chemistry, biochemistry, and pharmacology. While its mechanism of action is not well understood, it has low toxicity and is not mutagenic or carcinogenic. The future directions for the use of this compound in scientific research are promising, and it is expected to continue to play an important role in the development of new biologically active compounds and materials.
Métodos De Síntesis
The synthesis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride involves the reaction of 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole with phosgene. The reaction takes place in the presence of a base such as triethylamine or pyridine. The product is obtained in high yield and purity. This synthesis method has been optimized and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds. It is also used as a building block in the synthesis of biologically active compounds. This compound has been used in the synthesis of inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of blood glucose levels. The inhibition of DPP-IV has been shown to be a promising approach in the treatment of type 2 diabetes.
Propiedades
Número CAS |
146979-78-4 |
|---|---|
Nombre del producto |
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride |
Fórmula molecular |
C8H9ClN2O |
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C8H9ClN2O/c1-11-7(8(9)12)5-3-2-4-6(5)10-11/h2-4H2,1H3 |
Clave InChI |
SOAOIFJAIPJQBD-UHFFFAOYSA-N |
SMILES |
CN1C(=C2CCCC2=N1)C(=O)Cl |
SMILES canónico |
CN1C(=C2CCCC2=N1)C(=O)Cl |
Sinónimos |
3-Cyclopentapyrazolecarbonyl chloride, 2,4,5,6-tetrahydro-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



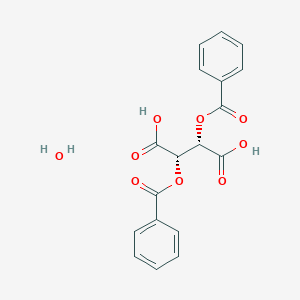
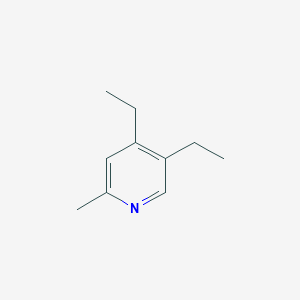
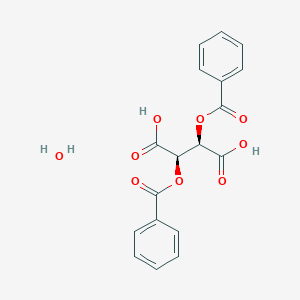
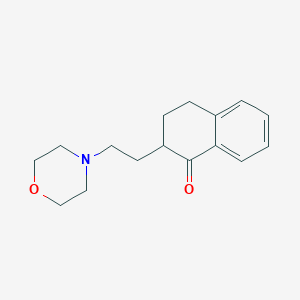
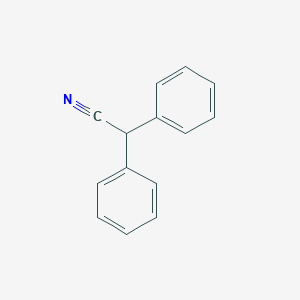
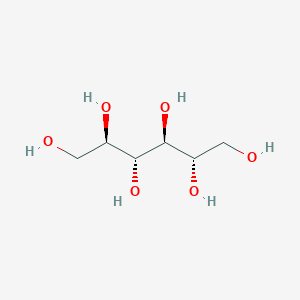
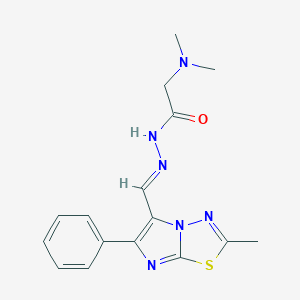
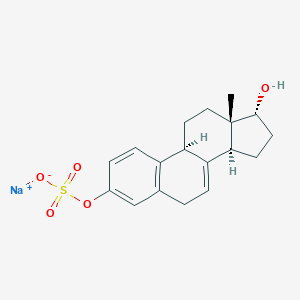
![(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B117819.png)
